

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfazecin

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Compound of Interest

Compound Name: Sulfazecin

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Introduction

Sulfazecin is a monocyclic β -lactam antibiotic, a class of compounds distinguished by a standalone four-membered β -lactam ring.[1] First isolated from the bacterium *Pseudomonas acidophila* G-6302, it exhibits activity primarily against Gram-negative bacteria.[1] As a member of the monobactam family, **Sulfazecin's** unique structural features and mechanism of action make it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical and physical properties of **Sulfazecin**, detailed experimental protocols for its characterization, and a visualization of its biosynthetic pathway.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Sulfazecin** are summarized in the tables below. This data is essential for its identification, purification, and formulation in research and development settings.

Table 1: General Chemical Properties of Sulfazecin

Property	Value	Reference(s)
CAS Number	77912-79-9	[1]
Molecular Formula	C ₁₂ H ₂₀ N ₄ O ₉ S	[1]
Molecular Weight	396.37 g/mol	[1]
IUPAC Name	(2R)-2-amino-5-[[[(2R)-1-[[[(3R)-3-methoxy-2-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid	[1]
Synonyms	G-6302, SQ 26,445	[1]

Table 2: Physicochemical Properties of Sulfazecin

Property	Value	Reference(s)
Appearance	Colorless needles	[1]
Melting Point	168-170 °C (decomposes)	[1]
Optical Rotation	[α] _D ²⁵ = +82° (c=1, H ₂ O)	[1]
pKa	3.4 (COOH), 9.2 (NH ₃ ⁺)	[1]
Solubility	Soluble in water and dimethyl sulfoxide (DMSO). Slightly soluble in methanol. Practically insoluble in ethanol and acetone.	[1][2]
Stability	Relatively stable in neutral and weakly acidic solutions. Unstable in alkaline and strongly acidic solutions.	[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of **Sulfazecin**.

Isolation and Purification of **Sulfazecin** from *Pseudomonas acidophila*

The following protocol is based on the original isolation method described in the literature.^{[1][2]}

a. Fermentation:

- *Pseudomonas acidophila* (strain G-6302) is cultured in a suitable nutrient broth containing glycerol and sodium thiosulfate under aerated conditions. The production of **Sulfazecin** typically runs parallel to bacterial growth.^[2]

b. Initial Extraction:

- The culture broth is centrifuged to remove bacterial cells.
- The pH of the supernatant is adjusted to a neutral or slightly acidic range to ensure the stability of **Sulfazecin**.

c. Anion-Exchange Chromatography:

- The supernatant is passed through a column packed with a strong anion-exchange resin (e.g., DEAE-Sepharose).
- The column is washed with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove unbound impurities.
- **Sulfazecin** is eluted using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the same buffer).
- Fractions are collected and assayed for antibiotic activity to identify those containing **Sulfazecin**.

d. Activated Charcoal Chromatography:

- The active fractions from the ion-exchange chromatography are pooled and applied to a column packed with activated charcoal.
- The column is washed with deionized water to remove salts and other polar impurities.
- **Sulfazecin** is then eluted with an aqueous organic solvent mixture, such as 70% aqueous methanol.[2]

e. Crystallization:

- The eluted fractions containing **Sulfazecin** are concentrated under reduced pressure.
- The concentrated solution is allowed to stand at a low temperature (e.g., 4 °C) to induce crystallization.
- The resulting colorless needles of **Sulfazecin** are collected by filtration and dried.[1]

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A 5-10 mg sample of purified **Sulfazecin** is dissolved in 0.5 mL of deuterium oxide (D₂O).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in structural elucidation. The spectra are referenced to an internal standard or the residual solvent peak. The resulting spectra should be consistent with the presence of a β-lactam ring, a methoxyl group, and amino acid residues.[1]

b. Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of purified **Sulfazecin** is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull of the sample can be prepared between salt plates (e.g., NaCl or KBr).

- **Instrumentation:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Analysis:** The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in **Sulfazecin**, notably the β -lactam carbonyl ($\sim 1750\text{ cm}^{-1}$), amide carbonyls, and the sulfonate group.^[1]

c. Mass Spectrometry (MS):

- **Sample Preparation:** A dilute solution of **Sulfazecin** is prepared in a suitable solvent, such as a water/acetonitrile mixture with a small amount of formic acid to promote ionization.
- **Instrumentation:** High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Data Analysis:** The mass spectrum will show the protonated molecule $[M+H]^+$, allowing for the determination of the exact mass and confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

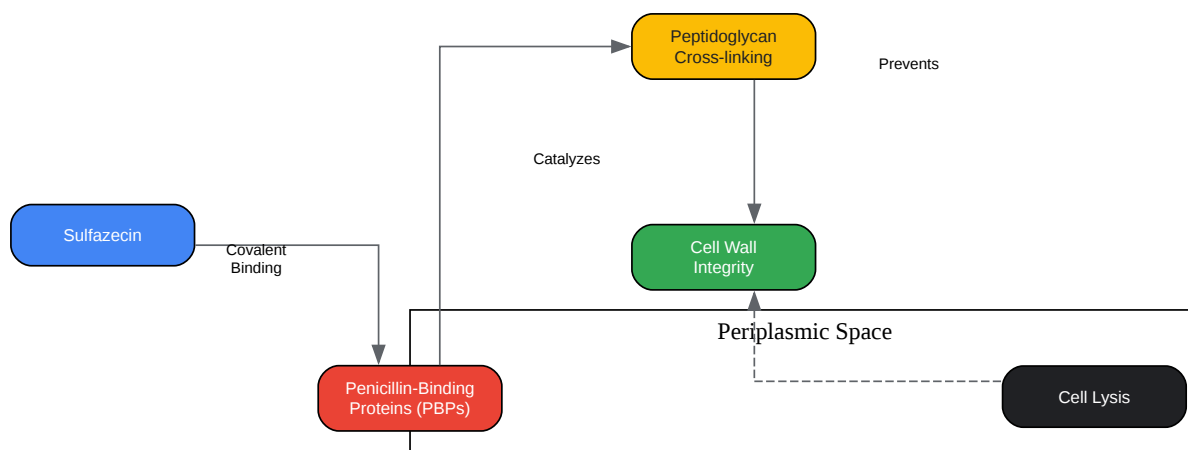
d. X-ray Crystallography:

- **Crystallization:** Single crystals of **Sulfazecin** suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous methanol solution.
- **Data Collection:** A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

Mechanism of Action and Signaling Pathway

As a β -lactam antibiotic, **Sulfazecin**'s primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of

penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.

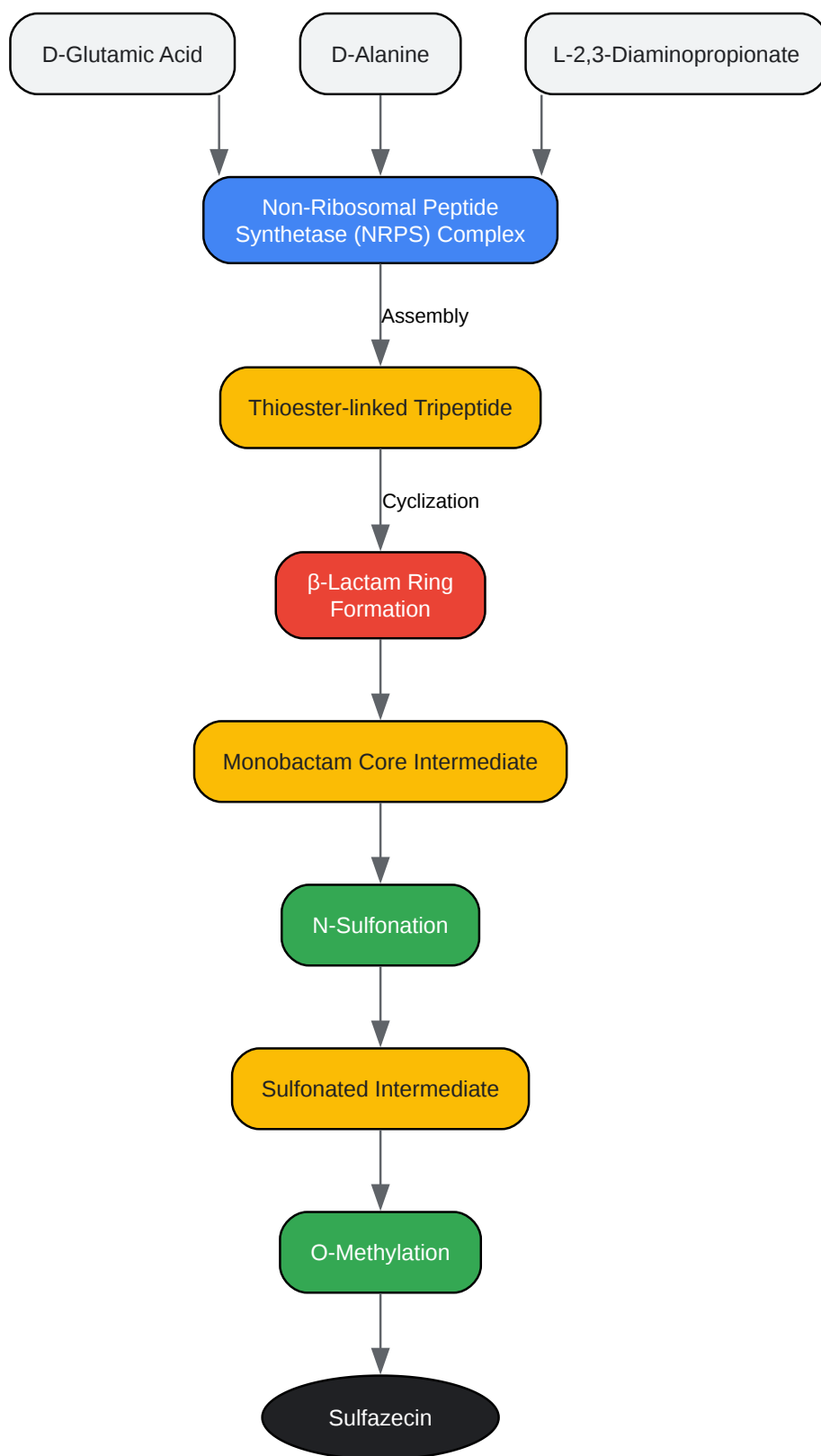


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Caption: Mechanism of action of **Sulfazecin**.

Biosynthesis of Sulfazecin

The biosynthesis of **Sulfazecin** is a complex process mediated by a dedicated gene cluster that encodes for non-ribosomal peptide synthetases (NRPSs) and various modifying enzymes. The pathway begins with the incorporation of D-glutamic acid and D-alanine, followed by the addition of L-2,3-diaminopropionate, which forms the β -lactam ring. Subsequent modifications, including N-sulfonation and O-methylation, lead to the final **Sulfazecin** molecule.[3]



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Caption: Biosynthetic pathway of **Sulfazecin**.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of **Sulfazecin**, along with methodologies for its study and a summary of its biological context. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development, facilitating further investigation and potential exploitation of this unique monobactam antibiotic.

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